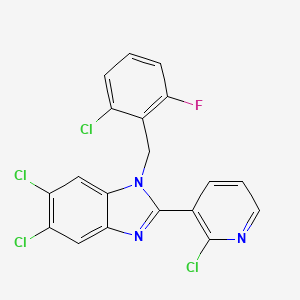

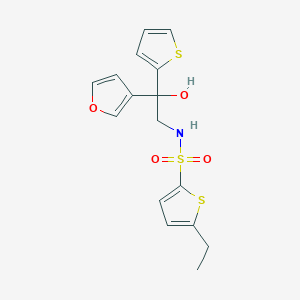

![molecular formula C8H8N4O3 B2466051 [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid CAS No. 1710845-78-5](/img/structure/B2466051.png)

[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid” is a compound that belongs to the 1,2,4-oxadiazole family . Oxadiazole derivatives are known for their broad spectrum of biological activities and are frequently encountered in active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Scientific Research Applications

Anticancer Activity

Oxadiazole derivatives, including the 1,2,4-oxadiazole ring present in the compound , have shown potential in anticancer research . For instance, certain derivatives have been evaluated for antitumor activity against various cancer cell lines such as HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung) .

Antibacterial Activity

Compounds containing the 1,3,4-oxadiazole ring, which is structurally similar to 1,2,4-oxadiazole, have demonstrated antibacterial properties . This suggests potential antibacterial applications for 1,2,4-oxadiazole derivatives as well.

Antiviral Activity

The 1,3,4-oxadiazole ring is also found in antiviral drugs . This indicates that 1,2,4-oxadiazole derivatives could potentially be explored for antiviral applications.

Antioxidant Activity

Oxadiazole derivatives have been reported to exhibit antioxidant activity . This suggests that “2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid” could potentially be used in research related to oxidative stress and related health conditions.

Vasodilator Activity

Oxadiazoles have been utilized in medicinal applications as vasodilators . This could indicate potential cardiovascular applications for the compound .

Anticonvulsant Activity

Oxadiazoles have also been used in the treatment of convulsive disorders . This suggests that “2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid” could potentially be explored for anticonvulsant applications.

Antidiabetic Activity

Oxadiazoles have shown potential in antidiabetic research . This could indicate potential applications for the compound in diabetes research.

High-Energy Molecules

Oxadiazoles have been utilized as high-energy molecules or energetic materials . This suggests potential applications for “2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid” in the field of energy research.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents . Indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through non-covalent interactions, given the presence of nitrogen and oxygen in its structure . These interactions could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Related compounds such as 1,2,4-oxadiazoles have been reported to have anti-infective properties , suggesting that they may interfere with the biochemical pathways of infectious agents. Similarly, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , indicating that they may affect multiple biochemical pathways.

Pharmacokinetics

For instance, 1,2,4-oxadiazoles are known to possess good hydrolytic and metabolic stability , which could enhance the bioavailability of the compound.

Result of Action

Based on the reported activities of related compounds, it can be inferred that this compound may have potential anti-infective properties and could possibly interact with multiple receptors to exert various biological effects .

Future Directions

properties

IUPAC Name |

2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-5-10-8(15-11-5)6-2-12(4-9-6)3-7(13)14/h2,4H,3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNHEMAOQZGQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(C=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

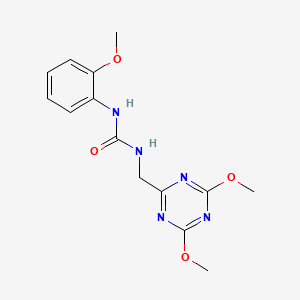

![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2465969.png)

![3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2465971.png)

![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2465976.png)

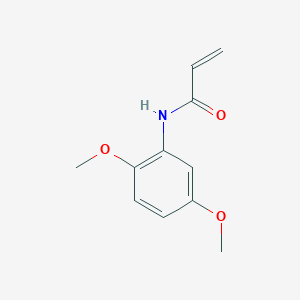

![N-(7-Oxaspiro[3.5]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2465978.png)

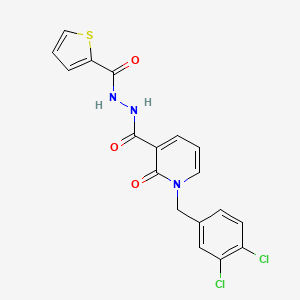

![3-chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2465980.png)

![N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2465982.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2465988.png)